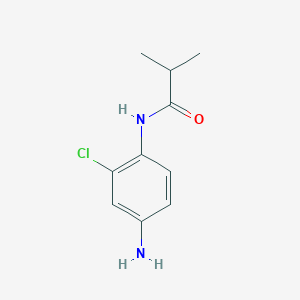

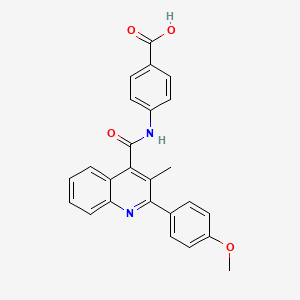

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

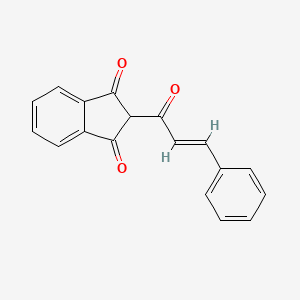

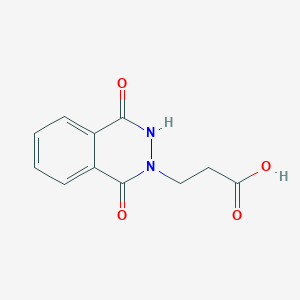

The compound "4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various compounds synthesized for their potential biological activities, such as antiallergy, antitumor, and antioxidant properties. The methoxyphenyl group suggests potential for increased solubility and interaction with biological targets .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds like 2-aminoquinoline. For instance, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves condensation with dialkyl oxalates and further chemical transformations . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was achieved through a cationic imino Diels–Alder reaction . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

X-ray powder diffraction (XRPD) and other molecular characterization techniques such as NMR and FTIR are commonly used to determine the molecular structure of quinoline derivatives. For example, the structure of a related compound was determined to crystallize in an orthorhombic system with specific unit-cell parameters . Detailed NMR analysis can also reveal information about rotational isomerism in such compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including conversion of carboxylic acids to carboxamides, as facilitated by reagents like niobium pentachloride . The introduction of side chains and modifications to the heterocycle can be achieved through substitution reactions, as seen in the synthesis of antitumor pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at a specific position can affect potency and oral absorption . The crystalline structure, as determined by XRPD, can provide insights into the compound's stability and solubility . Additionally, theoretical calculations using density functional theory (DFT) can predict electronic properties such as HOMO and LUMO energies, which are indicative of a molecule's chemical reactivity .

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are utilized for treating acetaminophen from aqueous mediums, leading to the formation of various by-products. The study by Qutob et al. (2022) emphasizes the importance of understanding the by-products, their biotoxicity, and the pathways of degradation, which can enhance the degradation of such compounds by AOP systems. The research highlights the critical nature of these processes in addressing water scarcity and the accumulation of recalcitrant compounds in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Biological Activity of Natural Carboxylic Acids

Natural carboxylic acids derived from plants, such as benzoic acid, possess significant biological activities. Godlewska-Żyłkiewicz et al. (2020) compared the effects of structural differences of selected carboxylic acids on their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. This research underscores the role of structural features in the bioactivity of such compounds and their potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Pharmacological Importance of Isoquinoline Derivatives

Danao et al. (2021) provide insights into the biological potentials of Isoquinoline (ISOQ) and its synthetic derivatives. The review elucidates the less known biological activities of ISOQ, such as anti-fungal, anti-Parkinsonism, and anti-tumoral effects, among others. The knowledge serves as a reference for researchers and could be instrumental in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Potential of 4′-Geranyloxyferulic Acid in Cancer and Inflammation Treatment

Epifano et al. (2015) highlight the pharmacological properties of 4′-geranyloxyferulic acid (GOFA), a compound extracted from the root and bark of Acronychia baueri. The compound has been identified as an effective dietary feeding colon cancer chemopreventive agent in vivo and shows protective effects against colon cancer growth and development. This review underscores the potential of GOFA as an anti-inflammatory and anti-tumor agent, indicating its significance in dietary interventions and cancer prevention (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Treatment of Organic Pollutants with Redox Mediators

Husain and Husain (2007) explore the use of redox mediators in conjunction with enzymes for the treatment of organic pollutants in wastewater. The study illustrates how redox mediators enhance the efficiency of enzymes in degrading recalcitrant compounds, offering a promising approach for the remediation of various organic pollutants. This research provides a perspective on the potential integration of enzyme-redox mediator systems in the treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Safety And Hazards

As with any chemical compound, handling “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” would require appropriate safety precautions. This might include wearing personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study of complex organic compounds like “4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid” has the potential to contribute to various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Future research could explore the synthesis, characterization, and potential applications of this and similar compounds .

properties

IUPAC Name |

4-[[2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-15-22(24(28)26-18-11-7-17(8-12-18)25(29)30)20-5-3-4-6-21(20)27-23(15)16-9-13-19(31-2)14-10-16/h3-14H,1-2H3,(H,26,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUNSVYQEPGSKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)